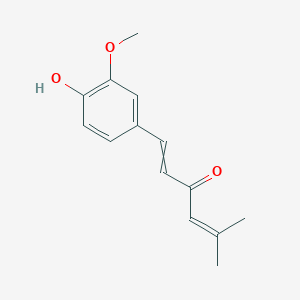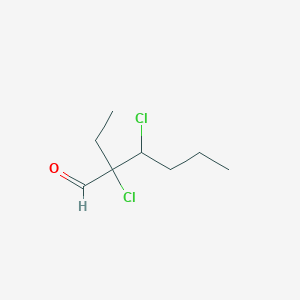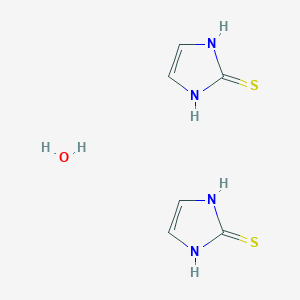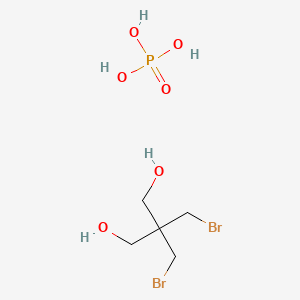
5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane: is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protecting groups for carbonyl compounds. The structure of this compound includes a dithiane ring substituted with a pentyl group and a propoxyphenyl group, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane typically involves the reaction of 4-propoxybenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a dithiane ring via a condensation reaction. The general reaction conditions include:
Reagents: 4-propoxybenzaldehyde, 1,3-propanedithiol
Catalyst: Acid (e.g., p-toluenesulfonic acid)
Solvent: Anhydrous ethanol or toluene
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination can be used.
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: Thiol or thioether
Substitution: Nitro or halogenated derivatives
科学研究应用
Chemistry: 5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane is used as an intermediate in organic synthesis. It serves as a protecting group for carbonyl compounds, allowing for selective reactions on other functional groups.
Biology: The compound may be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into the medicinal applications of this compound may focus on its potential as a building block for drug development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can be selectively removed under mild conditions, allowing for the regeneration of the carbonyl group. This property makes it valuable in multi-step organic synthesis, where selective protection and deprotection of functional groups are required.
相似化合物的比较
1,3-Dithiane: A simpler dithiane compound without the pentyl and propoxyphenyl substituents.
2-Methyl-1,3-dithiane: A dithiane compound with a methyl group instead of a pentyl group.
4-Phenyl-1,3-dithiane: A dithiane compound with a phenyl group instead of a propoxyphenyl group.
Uniqueness: 5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane is unique due to its specific substituents, which provide distinct chemical properties and reactivity. The presence of the pentyl and propoxyphenyl groups can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in organic synthesis and research.
属性
CAS 编号 |
92974-29-3 |
|---|---|
分子式 |
C18H28OS2 |
分子量 |
324.5 g/mol |
IUPAC 名称 |
5-pentyl-2-(4-propoxyphenyl)-1,3-dithiane |
InChI |
InChI=1S/C18H28OS2/c1-3-5-6-7-15-13-20-18(21-14-15)16-8-10-17(11-9-16)19-12-4-2/h8-11,15,18H,3-7,12-14H2,1-2H3 |
InChI 键 |
GSXCBPAHONIKGP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1CSC(SC1)C2=CC=C(C=C2)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


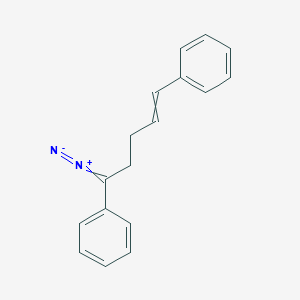

![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
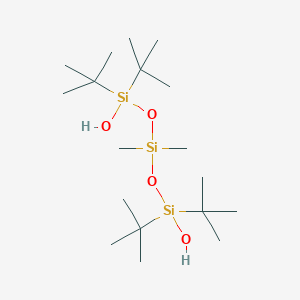
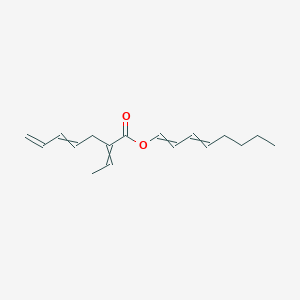
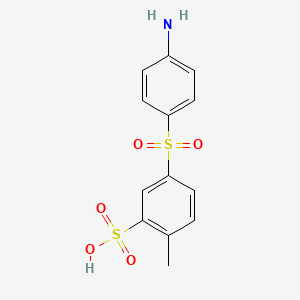
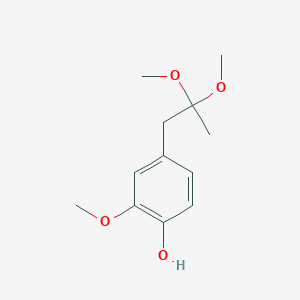

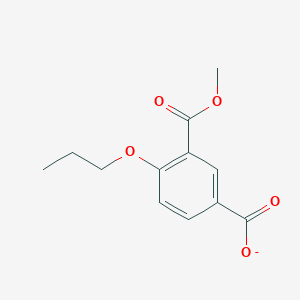
![4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355595.png)
